5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole

regioisomerism NMR characterization structural verification

5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole (CAS 1416440-36-2) is a trisubstituted 1,2,4-triazole with an ethyl group at C5, a methyl at N1, and a 3-nitrophenyl ring at C3 (molecular formula C₁₁H₁₂N₄O₂; molecular weight 232.24 g·mol⁻¹). Its computed physicochemical descriptors—XLogP3 of 2.3 and topological polar surface area (TPSA) of 76.5 Ų—are available from the PubChem database, while its ¹H NMR spectrum (CDCl₃) is archived in the KnowItAll NMR Spectral Library.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B11800607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1C)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N4O2/c1-3-10-12-11(13-14(10)2)8-5-4-6-9(7-8)15(16)17/h4-7H,3H2,1-2H3
InChIKeyZPWJRMFWCCXXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole (CAS 1416440-36-2): Physicochemical Baseline and Commercial Availability for Research Procurement


5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole (CAS 1416440-36-2) is a trisubstituted 1,2,4-triazole with an ethyl group at C5, a methyl at N1, and a 3-nitrophenyl ring at C3 (molecular formula C₁₁H₁₂N₄O₂; molecular weight 232.24 g·mol⁻¹) [1]. Its computed physicochemical descriptors—XLogP3 of 2.3 and topological polar surface area (TPSA) of 76.5 Ų—are available from the PubChem database, while its ¹H NMR spectrum (CDCl₃) is archived in the KnowItAll NMR Spectral Library [1][2]. The compound is commercially offered at ≥95% purity (AKSci) and 97% purity (Chemenu), ensuring a quality-controlled starting point for structure-activity relationship (SAR) studies and synthetic derivatization .

Why 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole Cannot Be Replaced by Nominally Similar Triazole Analogs in Research Protocols


Within the 1,2,4-triazole class, the exact position and identity of substituents profoundly modulate lipophilicity, electronic character, and steric accessibility—parameters that govern membrane permeability, bioreductive activation, and target engagement. Shifting the nitro group from the meta to the para position, deleting the 5-ethyl or 1-methyl group, or relocating the nitrophenyl ring from C3 to C5 generates regioisomers and analogs whose computed logP can differ by >0.5 units and whose one-electron reduction potential (E₁/₂) is shifted by more than 50 mV [1][2]. For 3-nitrotriazole-based scaffolds, anti-TB activity correlates with lipophilicity rather than reduction potential alone, meaning that indiscriminate substitution can abolish activity [3]. Consequently, procurement of the exact compound—not a generic “nitrophenyl-triazole”—is essential to ensure reproducibility in SAR campaigns, radiosensitizer screening, and prodrug design where the nitro group serves as a bioreductive trigger.

Quantitative Differentiation Evidence for 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole vs. Closest Analogs


Regioisomeric Identity Confirmed: 3-(3-Nitrophenyl) Substitution vs. the 5-(3-Nitrophenyl) Regioisomer

The target compound bears the 3-nitrophenyl group at the C3 position of the 1,2,4-triazole ring and the ethyl group at C5. A closely related regioisomer—5-(3-nitrophenyl)-3-ethyl-1-methyl-1H-1,2,4-triazole—places the nitrophenyl ring at C5 and the ethyl group at C3. Although the two regioisomers share the same molecular formula (C₁₁H₁₂N₄O₂) and molecular weight (232.24 g·mol⁻¹), they are distinguishable by their distinct ¹H NMR spectra, as recorded in CDCl₃ and deposited in the KnowItAll NMR Spectral Library [1]. The target regioisomer is unambiguously identified by its CAS number (1416440-36-2) and PubChem CID (71742626), whereas the regioisomer with reversed substitution is cataloged under a separate SpectraBase Compound ID (5aOd27qvhlH) [1][2]. Procurement of the correct regioisomer is critical because N1-alkylation position and C3 vs. C5 aryl substitution are known to differentially affect both the reduction potential of the nitro group and steric accessibility to biological targets in 1,2,4-triazole series [3].

regioisomerism NMR characterization structural verification

Lipophilicity (XLogP3): Target vs. Des-Nitro Analog vs. Unsubstituted Triazole Core

The computed XLogP3 of 5-ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is 2.3 (PubChem) [1]. This value is 0.2 log units lower than its des-nitro analog 5-ethyl-1-methyl-3-phenyl-1,2,4-triazole (XLogP3 = 2.5, PubChem CID 12853657) [2], reflecting the modest polarity increase imparted by the nitro group. In contrast, the core scaffold 1-(3-nitrophenyl)-1H-1,2,4-triazole, which lacks the 5-ethyl and 1-methyl substituents, has a computed XLogP of 1.5 . Thus, the 5-ethyl/1-methyl substitution pattern raises lipophilicity by approximately 0.8 log units relative to the unsubstituted triazole core, while the meta-nitro group tempers it by only 0.2 units relative to the fully des-nitro analog.

lipophilicity drug-likeness membrane permeability

Topological Polar Surface Area (TPSA): Impact of the 3-Nitro Group on Polarity and Permeability

The TPSA of 5-ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is 76.5 Ų, as computed by Cactvs 3.4.8.18 and reported in PubChem [1]. This value is 45.8 Ų higher than that of its des-nitro analog 5-ethyl-1-methyl-3-phenyl-1,2,4-triazole (TPSA = 30.7 Ų, PubChem CID 12853657) [2]. The dramatic increase is attributable to the two oxygen atoms of the nitro group, each contributing hydrogen-bond acceptor capacity. A TPSA of 76.5 Ų is below the 90 Ų threshold commonly associated with blood-brain barrier penetration but above the 60 Ų value often correlated with optimal oral absorption, placing the compound in an intermediate polarity zone suitable for intracellular target engagement while retaining moderate membrane permeability [3].

polar surface area blood-brain barrier CNS permeability

Bioreductive Activation Potential: One-Electron Reduction Potential (E₁/₂) of 3-Nitrotriazole Scaffolds vs. 2-Nitroimidazoles

The 3-nitrophenyl-1,2,4-triazole scaffold belongs to a class of nitroheterocycles whose one-electron reduction potential (E₁/₂) governs their suitability as hypoxia-selective radiosensitizers and bioreductive prodrugs. Pulse radiolysis studies on the 3-nitrotriazole derivative AK-2123 (sanazole) determined its E₁/₂ as −0.33 ± 0.02 V vs. NHE [1]. By comparison, the 2-nitroimidazole radiosensitizer misonidazole exhibits a more negative E₁/₂ of approximately −0.37 V vs. NHE [2]. The more positive reduction potential of 3-nitrotriazoles indicates greater electron affinity, a property that correlates with enhanced radiosensitizing efficiency in hypoxic cells [3]. While the E₁/₂ of the target compound itself has not been directly measured, its 3-nitrophenyl substituent is expected to contribute an electron-withdrawing effect that shifts E₁/₂ positively relative to 2-nitroimidazoles, analogous to other 3-nitrotriazole derivatives. The des-nitro analog (5-ethyl-1-methyl-3-phenyl-1,2,4-triazole), lacking the nitro group entirely, possesses no bioreductive activation capability, representing a fundamental functional difference.

bioreductive activation hypoxia radiosensitizer

Antimycobacterial Activity: 3-Nitrotriazole Scaffold vs. 2-Nitroimidazoles in Aerobic M. tuberculosis H37Rv

In a head-to-head screening of 23 nitrotriazole-based and 5 nitroimidazole-based compounds against aerobic Mycobacterium tuberculosis H37Rv using the BacTiter-Glo assay, 3-nitrotriazole-based sulfonamides demonstrated potent antitubercular activity, whereas 2-nitroimidazole-based amides and sulfonamides were inactive [1]. The most active 3-nitrotriazole sulfonamide (compound 4) exhibited an IC₅₀ of 0.38 µM, IC₉₀ of 0.43 µM, and MIC of 1.56 µM [1]. All active nitrotriazoles retained similar or greater potency against resistant strains, with log reductions in infected murine macrophages comparable to rifampin [1]. Anti-TB activity within the 3-nitrotriazole series was positively correlated with lipophilicity, whereas the one-electron reduction potential (E₁/₂) did not independently predict activity [1]. The target compound, with its 3-nitrophenyl-triazole core, represents the base scaffold from which the active sulfonamide derivatives were elaborated; the des-nitro analog would be predicted to lack this activity entirely, as the nitro group is essential for bioreductive activation by mycobacterial nitroreductases.

antitubercular Mycobacterium tuberculosis nitroreductase

Synthetic Versatility: Selective Nitro Reduction to 3-Aminophenyl-Triazole for Downstream Derivatization

The 3-nitrophenyl group of 5-ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole can be quantitatively reduced to the corresponding 3-aminophenyl derivative using hydrazine hydrate over Raney nickel, a transformation established for the broader class of 5-substituted 3-(3-nitrophenyl)-1,2,4-triazoles [1]. The resulting amine handle enables a wide range of downstream functionalizations—amide coupling, sulfonamide formation, reductive amination, and diazotization—that are not accessible from the des-nitro analog, which lacks a readily derivatizable functional group on the phenyl ring [2]. This synthetic entry point distinguishes the target compound from its non-nitrated counterpart and from 2-nitroimidazole-based building blocks, which undergo different reduction pathways.

synthetic intermediate amine functionalization medicinal chemistry

Recommended Research and Industrial Application Scenarios for 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole


Hypoxia-Selective Radiosensitizer Lead Optimization

The 3-nitrophenyl-triazole scaffold provides a one-electron reduction potential (E₁/₂) approximately 40 mV more positive than the clinically studied 2-nitroimidazole misonidazole, as demonstrated by pulse radiolysis data on the 3-nitrotriazole AK-2123 (E₁/₂ = −0.33 V vs. NHE) [1]. When used as a core scaffold for side-chain SAR, the C5-ethyl and N1-methyl groups of the target compound provide lipophilic anchors (XLogP3 = 2.3, TPSA = 76.5 Ų) that can be tuned to optimize pharmacokinetics while retaining the reducible nitro group required for hypoxia-selective activation [2][3]. All 15 3-nitrotriazoles tested by Shibamoto et al. exhibited in vitro radiosensitization of hypoxic V79 cells, confirming the scaffold's robust activity [1].

Antitubercular Drug Discovery: Scaffold for Nitroreductase-Activated Prodrugs

3-Nitrotriazole-based sulfonamides have demonstrated IC₅₀ values as low as 0.38 µM and MIC values of 1.56 µM against aerobic M. tuberculosis H37Rv, significantly outperforming 2-nitroimidazole analogs that are inactive under the same conditions [4]. The target compound serves as the ideal synthetic precursor for generating sulfonamide and amide libraries via reduction of the nitro group to the amine, followed by coupling to diverse sulfonyl chlorides or carboxylic acids. The positive correlation between lipophilicity and anti-TB activity within this series suggests that the 5-ethyl and 1-methyl substituents of the target compound, which raise XLogP3 to 2.3, may contribute favorably to activity compared to less lipophilic analogs [4].

Synthetic Intermediate for Parallel Library Synthesis of 3-Aminophenyl-Triazole Derivatives

The selective reduction of the 3-nitrophenyl group to the corresponding aniline using hydrazine hydrate over Raney nickel has been validated for the broader class of 5-substituted 3-(3-nitrophenyl)-1,2,4-triazoles [5]. This transformation provides a clean entry point to 3-aminophenyl-triazole building blocks, which can be further diversified through amide bond formation, sulfonamide synthesis, reductive amination, urea formation, or diazonium salt chemistry. Unlike the des-nitro analog, which requires harsh electrophilic aromatic substitution for phenyl ring functionalization, the target compound enables mild, selective, and high-yielding parallel derivatization strategies suitable for medicinal chemistry hit-to-lead campaigns [5][6].

Physicochemical Reference Standard for Computational QSAR Models of Nitroheterocycles

With well-defined computed descriptors (XLogP3 = 2.3, TPSA = 76.5 Ų) and a fully assigned ¹H NMR spectrum in CDCl₃, the target compound is suitable as a calibration standard for building and validating QSAR models that predict the permeability, solubility, and bioreductive activation of nitroheterocyclic drug candidates [2][3]. Its intermediate lipophilicity and polar surface area make it a representative data point that bridges the gap between highly lipophilic des-nitro triazoles (XLogP3 = 2.5, TPSA = 30.7 Ų) and more polar, unsubstituted nitrophenyl-triazole cores (XLogP = 1.5, TPSA = 76.5 Ų) [3][6].

Quote Request

Request a Quote for 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.